

Application Note: High-Purity Synthesis of 5-Methoxyindan

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Compound of Interest

Compound Name: 5-Methoxyindan

CAS No.: 5111-69-3

Cat. No.: B1585329

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Abstract & Strategic Overview

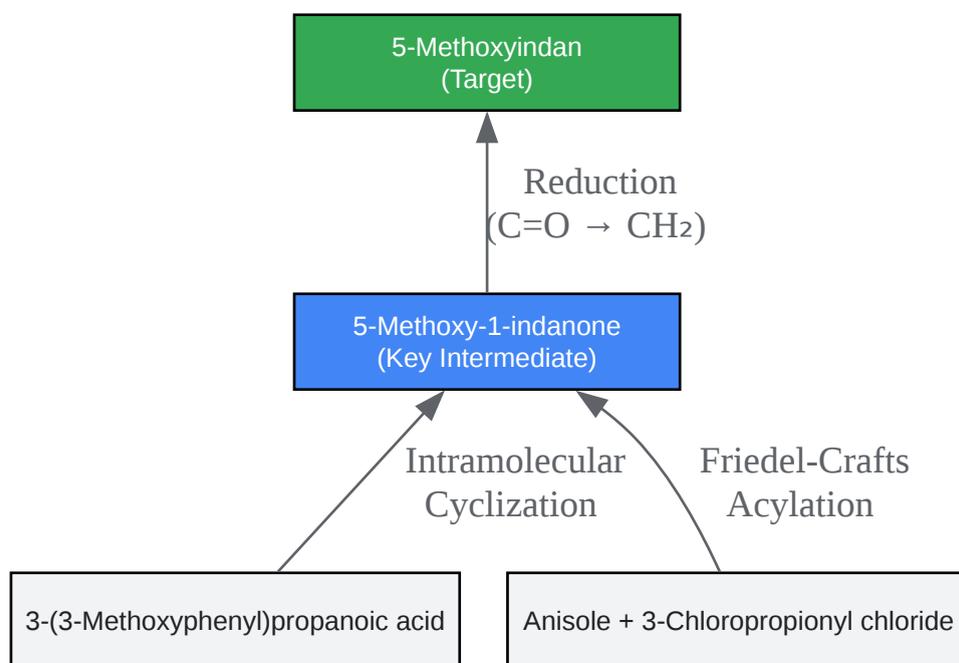
5-Methoxyindan (CAS: 5111-69-3) is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for indole and a precursor for melatonin receptor agonists (e.g., Ramelteon analogs) and serotonin modulators. While commercially available, high-purity synthesis is often required to avoid regioisomeric impurities common in bulk industrial supplies.

This guide presents two distinct protocols for the reduction of 5-methoxy-1-indanone to **5-methoxyindan**.

- Protocol A (Ionic Hydrogenation): The recommended method for laboratory-scale (<50g) preparation. It operates at room temperature, avoids toxic heavy metals (Hg), and eliminates the explosion hazards associated with hydrazine.
- Protocol B (Wolff-Kishner Reduction): A robust alternative for larger scales where reagent cost is a limiting factor and high-temperature equipment is available.

Retrosynthetic Analysis

The synthesis of **5-methoxyindan** typically hinges on the reduction of the C1 ketone. The ketone itself is derived from anisole via Friedel-Crafts acylation/alkylation logic.



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Figure 1: Retrosynthetic disconnection showing the central role of 5-methoxy-1-indanone.

Protocol A: Ionic Hydrogenation (Recommended)

Mechanism: This method utilizes the hydride donor ability of triethylsilane (Et₃SiH) activated by a Brønsted acid (Trifluoroacetic acid, TFA). The ketone is protonated to an oxonium ion, accepts a hydride to form an alcohol, which is then protonated and eliminated to a carbocation, finally accepting a second hydride to yield the methylene group.

Reagents & Equipment

Reagent	MW (g/mol)	Equiv.[1][2]	Density (g/mL)	Role
5-Methoxy-1-indanone	162.19	1.0	Solid	Substrate
Triethylsilane (Et ₃ SiH)	116.28	2.5	0.728	Hydride Donor
Trifluoroacetic Acid (TFA)	114.02	Excess	1.489	Solvent/Catalyst
Dichloromethane (DCM)	84.93	Solvent	1.33	Co-solvent (Optional)

Equipment:

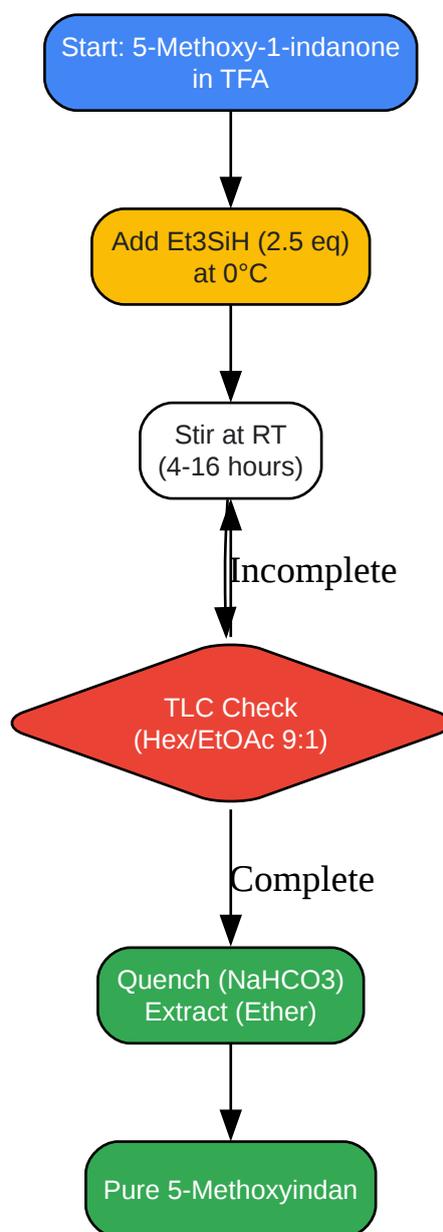
- Round-bottom flask (flame-dried).
- Magnetic stir bar.
- Inert gas line (Nitrogen or Argon).
- Ice bath (for addition).

Step-by-Step Procedure

- Setup: Charge a 100 mL round-bottom flask with 5-methoxy-1-indanone (1.62 g, 10.0 mmol).
- Solvation: Add Trifluoroacetic acid (TFA) (10 mL). Note: If the substrate solubility is poor, a co-solvent of DCM (5 mL) may be used, but neat TFA accelerates the reaction.
- Addition: Cool the solution to 0°C. Add Triethylsilane (4.0 mL, ~25 mmol, 2.5 equiv) dropwise via syringe over 10 minutes.
 - Caution: Exothermic reaction. Gas evolution (minor) may occur.
- Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (20–25°C) for 4–16 hours.

- Monitoring: Check via TLC (Hexane/EtOAc 9:1). The ketone spot ($R_f \sim 0.4$) should disappear, replaced by the less polar indan spot ($R_f \sim 0.8$).
- Workup:
 - Concentrate the reaction mixture under reduced pressure to remove excess TFA and silane.
 - Dilute the residue with Diethyl Ether or DCM (50 mL).
 - Wash carefully with Saturated NaHCO_3 (2 x 30 mL) to neutralize residual acid. Warning: CO_2 evolution.
 - Wash with Brine (30 mL).
 - Dry organic layer over anhydrous Na_2SO_4 or MgSO_4 .
- Purification: Filter and concentrate. The crude oil is typically >95% pure. If necessary, purify via flash column chromatography (100% Hexanes or 98:2 Hexanes/EtOAc).

Workflow Diagram



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Figure 2: Workflow for Ionic Hydrogenation.

Protocol B: Wolff-Kishner Reduction (Alternative)

Context: Use this method if silanes are unavailable or for multi-gram scale-up where cost is paramount. This method requires high temperatures (200°C).

Reagents[3][4][5][6][7]

- 5-Methoxy-1-indanone (10 mmol)
- Hydrazine Hydrate (80%, 50 mmol, 5.0 equiv)
- Potassium Hydroxide (KOH) (40 mmol, 4.0 equiv)
- Diethylene Glycol (20 mL)

Procedure (Huang-Minlon Modification)

- **Hydrazone Formation:** In a 100 mL flask equipped with a distillation setup (Dean-Stark trap optional), combine the ketone, KOH, hydrazine hydrate, and diethylene glycol.
- **Initial Heating:** Heat to 120°C for 1 hour to form the hydrazone.
- **Distillation:** Increase temperature to 180–200°C. Allow water and excess hydrazine to distill off.
- **Decomposition:** Reflux at ~200°C for 3–4 hours. Nitrogen gas evolution will be observed.
- **Workup:** Cool to room temperature. Pour into water (100 mL). Acidify with dilute HCl (to pH 2) to protonate any basic byproducts (optional, though product is neutral). Extract with Pentane or Ether.
- **Purification:** Dry and concentrate. Distillation is recommended for high purity (BP: 143–145°C @ 60 mmHg).

Analytical Data & Characterization

Property	Value	Notes
Physical State	Liquid	Colorless to pale yellow
Boiling Point	143–145 °C	@ 60 mmHg
Refractive Index	1.544	@ 20°C

¹H NMR (400 MHz, CDCl₃)

- δ 7.10 (d, J = 8.2 Hz, 1H, Ar-H)

- δ 6.80 (s, 1H, Ar-H at C4/C6)
- δ 6.72 (dd, J = 8.2, 2.4 Hz, 1H, Ar-H)
- δ 3.80 (s, 3H, -OCH₃)
- δ 2.89 (t, J = 7.4 Hz, 4H, C1-H & C3-H)
- δ 2.08 (quint, J = 7.4 Hz, 2H, C2-H)

Note: The benzylic protons (C1/C3) often appear as a simplified multiplet or overlapping triplets due to the pseudo-symmetry of the indan ring, though the 5-methoxy group introduces electronic asymmetry.

Safety & Waste Management

- TFA (Protocol A): Highly corrosive. Causes severe burns. Use only in a fume hood. Neutralize waste with sodium bicarbonate before disposal.
- Triethylsilane (Protocol A): Flammable liquid. Reacts with acid to release hydrogen gas (flammability hazard). Ensure proper venting.
- Hydrazine (Protocol B): Potentially carcinogenic, toxic, and unstable. Avoid contact with oxidizers.
- Waste: All organic extracts containing halogenated solvents (DCM) must be disposed of in halogenated waste streams. Silane byproducts (silanols) are generally low toxicity but should be treated as organic waste.

References

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